molecular formula C11H16O3 B6209541 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2758000-70-1

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6209541
CAS RN: 2758000-70-1
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as OPC-41061, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory effects on the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Scientific Research Applications

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. DPP-4 inhibitors, such as 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Mechanism of Action

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. This results in improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. It has also been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is its specificity for DPP-4, which allows for targeted inhibition of this enzyme without affecting other pathways. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. However, one limitation of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several areas of future research that could be pursued with 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Another area of research could be the development of more potent and selective DPP-4 inhibitors based on the structure of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Finally, further studies are needed to fully understand the long-term effects and safety of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid in humans.

Synthesis Methods

The synthesis of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process that begins with the preparation of the starting material, bicyclo[1.1.1]pentane-1-carboxylic acid. This is followed by the formation of the oxan-4-yl moiety through a reaction with oxirane, and subsequent functionalization of the carboxylic acid group. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of an oxan-4-yl group onto a bicyclo[1.1.1]pentane-1-carboxylic acid molecule.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Tetrahydrofuran", "Sodium hydride", "4-Bromotetrahydrofuran" ], "Reaction": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with sodium hydride in tetrahydrofuran to form the sodium salt of the acid.", "4-Bromotetrahydrofuran is added to the reaction mixture and allowed to react with the sodium salt of the acid to form the desired product, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid.", "The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

2758000-70-1

Product Name

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C11H16O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.